molecular formula C18H19NO2 B11013258 (2E)-N-(4-methoxybenzyl)-2-methyl-3-phenylprop-2-enamide

(2E)-N-(4-methoxybenzyl)-2-methyl-3-phenylprop-2-enamide

Cat. No.: B11013258
M. Wt: 281.3 g/mol
InChI Key: STIAZUVCMNRSCD-WYMLVPIESA-N
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Description

(E)-N-(4-METHOXYBENZYL)-2-METHYL-3-PHENYL-2-PROPENAMIDE is an organic compound with a complex structure that includes a methoxybenzyl group, a methyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-METHOXYBENZYL)-2-METHYL-3-PHENYL-2-PROPENAMIDE typically involves a multi-step reaction process. One common method includes the condensation reaction of protected vanillin with 2-chloro-4,6-dimethylpyrimidine . This reaction is carried out under controlled conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-METHOXYBENZYL)-2-METHYL-3-PHENYL-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-N-(4-METHOXYBENZYL)-2-METHYL-3-PHENYL-2-PROPENAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-(4-METHOXYBENZYL)-2-METHYL-3-PHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (E)-N-(4-METHOXYBENZYL)-2-METHYL-3-PHENYL-2-PROPENAMIDE include:

Uniqueness

What sets (E)-N-(4-METHOXYBENZYL)-2-METHYL-3-PHENYL-2-PROPENAMIDE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

(E)-N-[(4-methoxyphenyl)methyl]-2-methyl-3-phenylprop-2-enamide

InChI

InChI=1S/C18H19NO2/c1-14(12-15-6-4-3-5-7-15)18(20)19-13-16-8-10-17(21-2)11-9-16/h3-12H,13H2,1-2H3,(H,19,20)/b14-12+

InChI Key

STIAZUVCMNRSCD-WYMLVPIESA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(=O)NCC2=CC=C(C=C2)OC

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)NCC2=CC=C(C=C2)OC

Origin of Product

United States

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